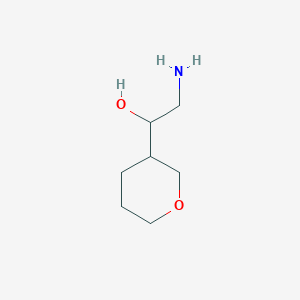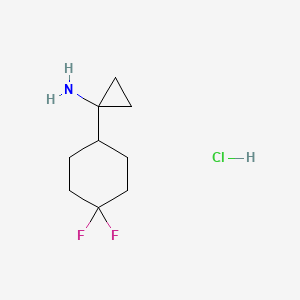
2-(3,5-Difluorophenyl)-3,3,3-trifluoropropan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,5-Difluorophenyl)-3,3,3-trifluoropropan-1-amine is an organic compound characterized by the presence of both difluorophenyl and trifluoropropanamine groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Difluorophenyl)-3,3,3-trifluoropropan-1-amine can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of environmentally benign reagents and catalysts is preferred to minimize the environmental impact of the production process.
化学反応の分析
Types of Reactions
2-(3,5-Difluorophenyl)-3,3,3-trifluoropropan-1-amine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions vary depending on the desired product and the specific reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a corresponding ketone or aldehyde, while reduction may produce an alcohol or amine derivative.
科学的研究の応用
2-(3,5-Difluorophenyl)-3,3,3-trifluoropropan-1-amine has several scientific research applications:
Chemistry: It is used as a reagent in the synthesis of various organic compounds.
Biology: It is studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: It is investigated for its potential therapeutic applications, including its effects on neurotransmitter systems.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(3,5-Difluorophenyl)-3,3,3-trifluoropropan-1-amine involves its interaction with specific molecular targets and pathways. For example, it may bind to and inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This interaction can affect various physiological processes, including neurotransmission and cellular signaling.
類似化合物との比較
Similar Compounds
Similar compounds include other difluorophenyl and trifluoromethyl derivatives, such as:
- 5-(3,5-Difluorophenyl)-3-trifluoromethylphenol
- 4-[5-(3,5-Difluorophenyl)furan-2-yl]-2,3,7-triazaspiro[4.5]dec-3-en-1-one
Uniqueness
2-(3,5-Difluorophenyl)-3,3,3-trifluoropropan-1-amine is unique due to its specific combination of difluorophenyl and trifluoropropanamine groups, which confer distinct chemical properties and potential applications. Its ability to interact with specific molecular targets and pathways also sets it apart from other similar compounds.
特性
分子式 |
C9H8F5N |
|---|---|
分子量 |
225.16 g/mol |
IUPAC名 |
2-(3,5-difluorophenyl)-3,3,3-trifluoropropan-1-amine |
InChI |
InChI=1S/C9H8F5N/c10-6-1-5(2-7(11)3-6)8(4-15)9(12,13)14/h1-3,8H,4,15H2 |
InChIキー |
GOLWNJPTKIPGCA-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C=C1F)F)C(CN)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Isopropyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B15321451.png)
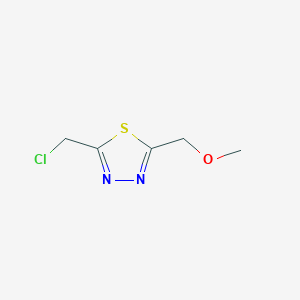
![rac-(1R,2S,5R)-7-oxo-3-oxabicyclo[3.2.1]octane-2-carboxylicacid](/img/structure/B15321462.png)
![4-[(1R)-1-aminoethyl]-3-chlorophenol](/img/structure/B15321476.png)
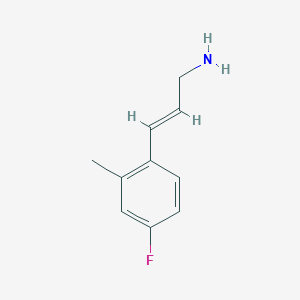
![1-{4-Methyl-1-azabicyclo[2.2.2]octan-3-yl}methanaminedihydrochloride](/img/structure/B15321491.png)

![tert-butylN-[(7-bromoisoquinolin-3-yl)methyl]carbamate](/img/structure/B15321500.png)
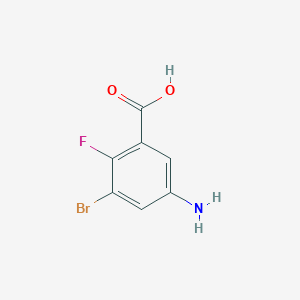

![1,2,5-Triazaspiro[2.3]hex-1-ene](/img/structure/B15321525.png)
![rac-1-[(1R,2R)-2-(fluoromethyl)cyclopentyl]methanaminehydrochloride,trans](/img/structure/B15321540.png)
